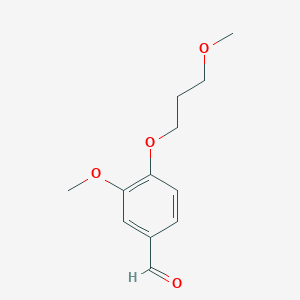

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-methoxy-4-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-6-3-7-16-11-5-4-10(9-13)8-12(11)15-2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKDTJQKHRCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589798 | |

| Record name | 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946670-72-0 | |

| Record name | 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context of Benzaldehyde Derivatives in Organic Chemistry

Benzaldehyde (B42025) derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a formyl group, and they are of paramount importance in both academic and industrial chemical synthesis. The aldehyde functional group is a locus of high reactivity, readily participating in a wide array of chemical transformations. These include nucleophilic addition, condensation reactions, and oxidations, making benzaldehydes versatile building blocks for the construction of more complex molecular architectures.

The Distinctive Role of 3 Methoxy 4 3 Methoxypropoxy Benzaldehyde As a Synthetic Intermediate and Pharmacophore Precursor

While specific research on 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is not extensively documented in publicly available literature, its structural features strongly suggest a significant potential as both a synthetic intermediate and a precursor to pharmacologically active molecules. The aldehyde group provides a reactive handle for a variety of chemical modifications, while the methoxy (B1213986) and methoxypropoxy substituents influence the molecule's electronic properties, solubility, and steric profile.

As a synthetic intermediate, the aldehyde functionality of this compound can be readily transformed into other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo condensation reactions to form Schiff bases or chalcones. These transformations are fundamental in the multi-step synthesis of complex organic molecules. The synthesis of related alkoxy-substituted benzaldehydes often involves the alkylation of a corresponding hydroxybenzaldehyde. For instance, the synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde is achieved by treating 3-methoxy-4-hydroxybenzaldehyde with bromomethyl methyl ether. chemicalbook.com A similar strategy could likely be employed for the synthesis of this compound.

In the realm of medicinal chemistry, the benzaldehyde (B42025) scaffold is a common feature in many pharmacologically active compounds. The term "pharmacophore" refers to the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. Benzaldehyde derivatives can serve as precursors to these pharmacophores. For example, substituted benzaldehydes have been investigated for their potential to increase the oxygen affinity of human hemoglobin. nih.gov The specific alkoxy substituents on this compound could play a crucial role in its interaction with biological targets, potentially influencing its binding affinity and efficacy. The synthesis of various Schiff base derivatives from substituted benzaldehydes, such as 3-hydroxy-4-methoxybenzaldehyde, highlights the utility of these compounds in generating libraries of potential drug candidates. sigmaaldrich.comresearchgate.netresearchgate.net

Interdisciplinary Research Landscape Surrounding 3 Methoxy 4 3 Methoxypropoxy Benzaldehyde and Its Structural Analogues

Targeted Synthesis Strategies for this compound

The creation of this compound is centered on the precise formation of an ether linkage on a substituted benzaldehyde core. Synthetic strategies are designed for efficiency and high yield, primarily leveraging readily available precursors.

The synthesis of this target molecule can be approached through two primary strategies: linear and convergent synthesis.

Linear Synthesis: This approach involves the sequential modification of a single starting material. For this compound, a typical linear sequence begins with a precursor like vanillin (B372448). The synthesis proceeds step-by-step on the aromatic ring, first forming the ether linkage and then potentially modifying other functional groups if needed. This method is often straightforward and practical for this specific molecule.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then combined in a final step. For this compound, one fragment would be the substituted benzaldehyde portion (the aromatic ring), and the other would be the 3-methoxypropoxy side chain. While this strategy can be highly efficient for very complex molecules, a linear approach from a vanillin-derived precursor is generally more common for this particular structure.

The most frequently employed method for synthesizing this and similar compounds is a linear approach starting from a phenolic benzaldehyde.

The most logical and widely used precursor for the synthesis of this compound is vanillin (4-hydroxy-3-methoxybenzaldehyde) . mdpi.comnih.govgoogle.comresearchgate.net Vanillin is an economically viable and readily available starting material that already contains the required aldehyde and 3-methoxy substituents in the correct positions. mdpi.com The synthesis then simplifies to the alkylation of the free phenolic hydroxyl group.

Other aromatic building blocks could theoretically be used, but would require additional steps. For example, starting with 4-hydroxybenzaldehyde would necessitate a regioselective methoxylation at the 3-position, a more complex process than starting with vanillin. researchgate.net

Table 1: Key Precursors for Synthesis

| Precursor Compound | Chemical Formula | Rationale for Use |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | C₈H₈O₃ | Ideal starting material with correctly positioned methoxy (B1213986) and aldehyde groups; only requires etherification of the hydroxyl group. mdpi.comresearchgate.net |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | A potential, but less direct, precursor requiring an additional regioselective methoxylation step. researchgate.net |

| 1-Bromo-3-methoxypropane | C₄H₉BrO | The alkylating agent required to introduce the 3-methoxypropoxy side chain via ether synthesis. |

The crucial bond-forming reaction in the synthesis of this compound from vanillin is the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction is a classic and reliable method for forming ethers. byjus.com

The mechanism proceeds via an Sₙ2 (bimolecular nucleophilic substitution) pathway and involves two primary steps: wikipedia.orgmasterorganicchemistry.com

Deprotonation: The phenolic hydroxyl group of vanillin is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a highly nucleophilic sodium or potassium phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, such as 1-bromo-3-methoxypropane. This attack occurs from the backside of the carbon-halogen bond in a concerted mechanism, where the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks. wikipedia.orgyoutube.com

For this reaction to be successful, a primary alkyl halide is strongly preferred as the electrophile. wikipedia.org The use of secondary or tertiary alkyl halides would likely lead to a competing elimination reaction (E2), resulting in the formation of an alkene instead of the desired ether. wikipedia.orgyoutube.com

Chemical Derivatization of this compound

The structure of this compound offers two main sites for further chemical modification: the aldehyde functional group and the aromatic ring.

The aldehyde group is a versatile functional handle that can undergo a variety of chemical transformations, making the parent compound a useful intermediate in multi-step syntheses. smolecule.com

Key modifications include:

Reduction: The aldehyde can be readily reduced to a primary alcohol, forming 3-Methoxy-4-(3-methoxypropoxy)benzyl alcohol , using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 3-Methoxy-4-(3-methoxypropoxy)benzoic acid .

Condensation Reactions: The aldehyde can react with primary amines to form imines (Schiff bases). researchgate.netresearchgate.net It can also participate in various carbon-carbon bond-forming condensation reactions, such as the Claisen-Schmidt condensation with ketones to form chalcone (B49325) derivatives. nih.gov

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by reagents like Grignard reagents or organolithium compounds to produce secondary alcohols. smolecule.com

Table 2: Summary of Aldehyde Group Transformations

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Claisen-Schmidt Condensation | Ketone (in base) | α,β-Unsaturated Ketone (Chalcone) |

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the two alkoxy groups (-OCH₃ and -OR) and the aldehyde group (-CHO).

Activating Groups: The methoxy and methoxypropoxy groups are strong activating groups due to their ability to donate electron density to the ring through resonance. They are ortho, para-directors . libretexts.org

Deactivating Group: The aldehyde group is a strong deactivating group because it withdraws electron density from the ring. It is a meta-director . libretexts.org

The positions on the ring available for substitution are C-2, C-5, and C-6. The directing effects of the substituents converge to strongly favor substitution at one specific position:

The 4-methoxypropoxy group directs ortho to itself, at positions C-3 (already substituted) and C-5 .

The 3-methoxy group directs ortho to itself at C-2 and C-4 (already substituted), and para at C-6 . However, the C-2 position is sterically hindered by the adjacent aldehyde group.

The 1-aldehyde group directs meta to itself, at positions C-3 (already substituted) and C-5 .

The powerful ortho-directing effect of the 4-alkoxy group and the meta-directing effect of the aldehyde group both reinforce substitution at the C-5 position . Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur predominantly at this site.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | Deactivating (Electron-withdrawing) | Meta (to C-3, C-5) libretexts.org |

| -OCH₃ | 3 | Activating (Electron-donating) | Ortho, Para (to C-2, C-4, C-6) libretexts.org |

| -O(CH₂)₃OCH₃ | 4 | Activating (Electron-donating) | Ortho (to C-3, C-5) libretexts.org |

| Net Result | Strongly favors substitution at C-5 |

Alterations of the 3-Methoxypropoxy Side Chain for Structural Diversification

The structural diversification of this compound analogues is primarily achieved through modifications of the ether side chain at the C-4 position of the benzaldehyde core. This is typically accomplished via the O-alkylation of the phenolic hydroxyl group of a vanillin-type precursor, a reaction commonly known as the Williamson ether synthesis. francis-press.comfrancis-press.comrsc.org This synthetic route allows for the introduction of a wide array of saturated, unsaturated, aliphatic, and aromatic hydrocarbon groups, leading to a diverse library of analogues for various applications. francis-press.com

The fundamental reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to form a phenoxide, which then acts as a nucleophile, attacking an appropriate alkyl halide to form the desired ether. For instance, the synthesis of 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde involves the reaction of vanillin with a 3-phenylpropyl halide. sigmaaldrich.com Similarly, reacting 4-hydroxy-3-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene in a suitable solvent like acetonitrile (B52724) yields 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. researchgate.netnih.gov

Further structural modifications can be envisioned through the cleavage of the ether linkage itself. Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are known to cleave ethers, typically yielding an alcohol and an alkyl halide. masterorganicchemistry.comlibretexts.orgkhanacademy.org The mechanism of this cleavage, whether SN1 or SN2, is dependent on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org For a compound like this compound, this cleavage could potentially offer a route to re-functionalize the side chain, although this would require careful control of reaction conditions to achieve selectivity.

The table below summarizes examples of side-chain modifications on the vanillin scaffold to generate diverse benzaldehyde analogues.

| Precursor | Alkylating Agent/Reagent | Resulting Side Chain | Compound Name |

| 4-hydroxy-3-methoxybenzaldehyde | 1-bromo-3-phenylpropane | 3-phenylpropoxy | 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde sigmaaldrich.com |

| 4-hydroxy-3-methoxybenzaldehyde | 1-(bromomethyl)-4-nitrobenzene | 4-nitrobenzyloxy | 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde researchgate.netnih.gov |

| Vanillin | Allyl bromide | Allyloxy | (E)-3-(4-(allyloxy)-3-methoxyphenyl)-1-(4-chlorophenyl) prop-2-en-1-one (chalcone intermediate) nih.gov |

| 5-iodovanillin | Chloromethyl methyl ether | Methoxymethoxy | 5-iodo-3-methoxy-4-(methoxymethoxy)benzaldehyde nih.gov |

Catalytic and Green Chemistry Innovations in the Synthesis of this compound and its Analogues

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound and its analogues, which is fundamentally based on the Williamson ether synthesis, has been a subject of green chemistry innovations. A key area of improvement is the use of Phase Transfer Catalysis (PTC). Solid-liquid PTC, in particular, has been shown to be highly effective for the etherification of vanillin. daneshyari.comias.ac.in This technique can lead to 100% selectivity for the desired O-alkylated product and significantly enhances reaction rates. daneshyari.comias.ac.in The efficacy of PTC is influenced by the choice of the phase transfer agent, with studies showing an order of activity for various catalysts. daneshyari.comias.ac.in

Other green protocols that have been explored for the synthesis of vanillin derivatives include microwave-assisted synthesis, solvent-free reaction conditions, and the application of biodegradable catalysts such as tannic acid. researchgate.netorientjchem.org These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous organic solvents. researchgate.netorientjchem.orgchinakxjy.com

A significant aspect of green chemistry is the use of renewable feedstocks. Vanillin itself is a prime example of a bio-sourced building block, as it can be derived from lignin, a major component of biomass. nih.govresearchgate.net This positions the synthesis of its derivatives, including this compound, within the framework of sustainable chemistry.

Catalytic approaches are also being developed to improve the efficiency and selectivity of the O-alkylation step. For example, tetrabutylammonium (B224687) bromide (TBAB) can act as a source of soluble bromide catalyst for the etherification of vanillin with epichlorohydrin, proceeding without the need for a strong base and generating no salt byproduct. phasetransfercatalysis.com Furthermore, enzymatic synthesis represents a promising green alternative. Enzymes like Eugenol oxidase have been used for the oxidation of vanillyl alcohol to vanillin, a key precursor, highlighting the potential of biocatalysis in this synthetic pathway. scispace.com

The following table outlines various catalytic and green chemistry approaches relevant to the synthesis of vanillin ethers.

| Method | Catalyst/Reagent | Key Advantages |

| Solid-Liquid Phase Transfer Catalysis (S-L PTC) | TBAB, TBAHS, TPAB, TEAB, ETPB daneshyari.comias.ac.in | High selectivity, enhanced reaction rates, potential for reduced solvent use. daneshyari.comias.ac.in |

| Microwave-Assisted Synthesis | Tannic acid researchgate.netorientjchem.org | Reduced reaction times, often solvent-free. researchgate.net |

| Solvent-Free Synthesis | Trituration, Grindstone method researchgate.net | Eliminates solvent waste, simplified workup. researchgate.netorientjchem.org |

| Biocatalysis | Eugenol oxidase scispace.com | Mild reaction conditions, high specificity, use of renewable enzymes. scispace.com |

| Homogeneous Catalysis | Tetrabutylammonium bromide (TBAB) phasetransfercatalysis.com | Base-free etherification, no salt byproduct. phasetransfercatalysis.com |

| Renewable Feedstock Utilization | Lignin-derived vanillin nih.govresearchgate.net | Use of a sustainable and abundant starting material. nih.govresearchgate.net |

Process Development and Scale-Up Research for Industrial and Pharmaceutical Applications

The transition of a synthetic route from the laboratory to an industrial scale is a complex process that requires rigorous process development and scale-up research. The primary goals are to establish a safe, reproducible, and economically viable manufacturing process. google.com For alkoxy substituted benzaldehydes like this compound, which are valuable intermediates in the flavor, fragrance, and pharmaceutical industries, efficient large-scale production is crucial. google.com

A key objective in the process development for the synthesis of such compounds is the minimization of unit operations, which can include solvent recovery and the isolation and purification of intermediates. google.com Research has focused on developing "straight-through" processes where the starting material is converted to the final product in a single solvent system without the need for intermediate isolation, leading to higher yields, greater purity, and reduced solvent usage. google.com

The Williamson ether synthesis, being the cornerstone for producing the ether linkage in this compound, is a well-established industrial reaction. rsc.orgnumberanalytics.com However, its optimization for large-scale production requires careful consideration of parameters such as the choice of base and solvent, reaction temperature, and pressure to maximize yield and selectivity while ensuring process safety. numberanalytics.com

Process intensification strategies, such as the use of tandem or one-pot reactions, are highly desirable as they can significantly improve the efficiency and cost-effectiveness of synthesizing substituted benzaldehydes. liberty.edu By combining multiple reaction steps into a single operation, the need for isolating and purifying intermediates is eliminated, which saves time, resources, and reduces waste. rug.nlacs.org For instance, a one-pot method for synthesizing vanillyl alcohol ethers has been developed, which involves the reduction of vanillin and subsequent alkylation in a single reaction vessel. google.com

The table below highlights key considerations for the process development and scale-up of substituted benzaldehyde synthesis.

| Aspect | Key Considerations and Strategies |

| Process Economics | Minimize the number of unit operations, reduce raw material costs, and improve overall yield. google.com |

| Process Safety | Understand reaction thermodynamics, identify potential hazards, and ensure safe operating conditions. |

| Efficiency and Throughput | Optimize reaction conditions (temperature, pressure, catalyst loading) to reduce batch times. numberanalytics.com Employ process intensification strategies like one-pot synthesis. liberty.edugoogle.com |

| Product Quality | Develop robust purification methods to achieve high product purity and identify and control impurities. google.com |

| Environmental Impact | Minimize solvent usage, select greener solvents, and reduce waste generation. google.com |

Structure-Activity Relationship (SAR) Elucidation for Pharmacological Potency

The pharmacological potency of a compound is intrinsically linked to its chemical structure. Understanding the relationship between a molecule's architecture and its biological activity, known as the structure-activity relationship (SAR), is a critical aspect of drug design and development. For derivatives of this compound, SAR studies have provided valuable insights into the structural features that govern their pharmacological effects.

Systematic Modification and Bioactivity Correlation

Systematic modification of the this compound scaffold has been a key strategy to probe its SAR. Researchers have methodically altered various parts of the molecule and correlated these changes with resulting bioactivity.

For instance, studies on related benzyloxybenzaldehyde derivatives have shown that the nature and position of substituents on the benzaldehyde ring significantly influence their anticancer activity. nih.gov A series of these derivatives were synthesized and evaluated against the HL-60 cell line, revealing that compounds with specific substitutions, such as 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) and 2-(benzyloxy)-5-methoxybenzaldehyde, exhibited notable activity. nih.gov The presence and position of methoxy groups, in particular, appear to be crucial for potency. nih.gov

Furthermore, the introduction of different functional groups can dramatically alter the biological profile. For example, the synthesis of Schiff base derivatives from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and various amines has been explored to generate compounds with a range of activities, including antimicrobial and antitumor effects. researchgate.net The electronic properties of substituents also play a critical role. In a study of benzamide-isoquinoline derivatives, it was found that electron-donating groups like a methoxy group enhanced affinity for the σ2 receptor, while electron-withdrawing groups decreased it. nih.gov This highlights the sensitivity of receptor-ligand interactions to the electronic landscape of the molecule.

The strategic modification of lead compounds, guided by SAR principles, allows for the optimization of pharmacological properties. This iterative process of synthesis and biological testing is fundamental to the development of more potent and selective therapeutic agents.

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound derivatives provides insights into the spatial arrangement of atoms and functional groups, which in turn governs their interactions with receptors and enzymes.

The flexibility of the 3-methoxypropoxy side chain allows the molecule to adopt various conformations. The specific conformation that is recognized by a biological receptor is often the one that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in the case of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the dihedral angle between the vanillin group and the nitrobenzene (B124822) ring is a key conformational parameter. nih.govresearchgate.net The crystal structure reveals a relatively planar arrangement, which is stabilized by weak intermolecular interactions. nih.govresearchgate.net This planarity can be an important factor for fitting into the binding pocket of a target protein.

Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences of molecules. researchgate.net These studies can predict the most stable conformers and provide information about their electronic properties. For example, conformational analysis of related methoxy-benzaldehyde oximes has been used to identify the most probable geometries and to understand their spectroscopic properties. researchgate.net The understanding of a molecule's conformational landscape is crucial for designing ligands with improved binding affinity and selectivity for their intended biological targets.

Exploration of Biological Targets and Mechanisms of Action

Identifying the biological targets of a compound and elucidating its mechanism of action are fundamental to understanding its therapeutic potential and potential side effects. Derivatives of this compound have been investigated for their effects on various biological targets, including enzymes, cellular pathways, and receptors.

Enzyme Modulation and Inhibition Kinetics (e.g., renin, sphingosine (B13886) kinase, aldehyde oxidase)

Enzymes are critical catalysts for a vast array of biochemical reactions, and their modulation by small molecules is a common therapeutic strategy. Derivatives of this compound have been shown to interact with several enzymes.

Renin: A series of nonpeptidic renin inhibitors featuring a 4-methoxymethoxypiperidinylamide at the P4 position demonstrated slow, tight binding to human renin. nih.gov The presence of the methoxymethoxy group was found to be crucial for this inhibitory effect, as its replacement with other moieties eliminated the slow-binding characteristic. nih.gov This suggests a specific interaction between this functional group and the enzyme's active site. nih.gov

Sphingosine Kinase (SphK): Sphingosine kinase is an important enzyme in cell signaling, and its inhibition has been explored as a potential cancer therapy. nih.gov While direct inhibition by this compound derivatives is not explicitly detailed in the provided results, the broader class of compounds with similar structural motifs has been investigated for SphK inhibition. nih.gov For instance, the SphK1-specific inhibitor PF543 has been shown to reduce inflammation and goblet cell metaplasia in an asthma model. nih.gov

Aldehyde Oxidase (AO): Aldehyde oxidase is a drug-metabolizing enzyme, and its inhibition can lead to drug-drug interactions. nih.gov A study of 239 drugs found that several compounds, including the selective estrogen receptor modulator raloxifene, are potent inhibitors of human liver aldehyde oxidase. nih.govresearchgate.net Notably, compounds with a bisphenol structure and a hydrophobic group were found to be important for inhibitory potency. researchgate.net Given the benzaldehyde core of the compound , its potential to interact with aldehyde oxidase is a relevant area of investigation.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibitor Class/Compound | Key Findings | Reference |

|---|---|---|---|

| Renin | Nonpeptidic inhibitors with 4-methoxymethoxypiperidinylamide | Showed slow, tight binding to human renin; the methoxymethoxy group was essential for this effect. | nih.gov |

| Sphingosine Kinase 1 (SphK1) | PF543 (specific inhibitor) | Reduced inflammation and goblet cell metaplasia in an asthma model. | nih.gov |

| Aldehyde Oxidase (AO) | Raloxifene | Potent uncompetitive inhibitor of human liver AO. | nih.govresearchgate.net |

Pathway Perturbation and Cellular Responses (e.g., cell survival, apoptosis, inflammation)

The biological activity of a compound is often manifested through its effects on cellular pathways, leading to specific cellular responses such as changes in cell survival, induction of apoptosis (programmed cell death), or modulation of inflammation.

Apoptosis: Several benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, certain derivatives arrested the cell cycle at the G2/M phase and triggered apoptosis in HL-60 cells, which was associated with a loss of mitochondrial membrane potential. nih.gov Similarly, a resveratrol (B1683913) derivative, trans-3, 5, 4′-trimethoxystilbene, has been found to sensitize osteosarcoma cells to apoptosis. researchgate.net

Inflammation: Derivatives of this compound have also been investigated for their anti-inflammatory properties. Methoxy derivatives of resveratrol have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells by inactivating the MAPK and NF-κB signaling pathways. researchgate.netnih.gov Another study on a benzaldehyde derivative from a coral-derived fungus demonstrated anti-inflammatory effects through the suppression of the MAPK signaling pathway. nih.gov

Table 2: Cellular Responses to Benzaldehyde Derivatives

| Cellular Response | Compound/Derivative Class | Mechanism/Pathway | Cell Line | Reference |

|---|---|---|---|---|

| Apoptosis | Benzyloxybenzaldehyde derivatives | G2/M phase arrest, loss of mitochondrial membrane potential | HL-60 | nih.gov |

| Apoptosis Sensitization | Trans-3, 5, 4′-trimethoxystilbene | ROS-induced caspase activation | Osteosarcoma cells | researchgate.net |

| Anti-inflammation | Methoxy derivatives of resveratrol | Inactivation of MAPK and NF-κB pathways | RAW 264.7 macrophages | researchgate.netnih.gov |

| Anti-inflammation | Benzaldehyde from Aspergillus terreus | Suppression of MAPK signaling pathway | RAW264.7 cells | nih.gov |

Receptor Ligand Binding and Functional Assays (e.g., Estrogen-Related Receptor Alpha Modulators)

The interaction of small molecules with specific receptors is a fundamental mechanism of drug action. While direct evidence for this compound as an Estrogen-Related Receptor Alpha (ERRα) modulator is not prominent in the search results, the broader class of benzaldehyde derivatives has been studied for their receptor binding activities.

For example, the selective estrogen receptor modulator raloxifene, which shares some structural similarities with benzaldehyde derivatives, is a potent inhibitor of aldehyde oxidase. nih.gov This suggests that compounds with a benzaldehyde core could potentially interact with various receptors, including nuclear receptors like ERRα. Further research, including ligand binding assays and functional assays, would be necessary to definitively establish the activity of this compound derivatives as ERRα modulators.

Antimicrobial Spectrum and Efficacy Studies (Antibacterial, Antifungal, Antitubercular)

Derivatives of methoxy- and benzyloxy-benzaldehydes have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.

Antibacterial and Antifungal Activity:

Schiff base derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde) have been synthesized and show notable antimicrobial properties. researchgate.net Similarly, chalcone derivatives prepared from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Specifically, compounds with 2-chloro, 4-methoxy, and 4-methyl substitutions on the chalcone moiety have shown significant efficacy. orientjchem.org The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to interact with the microbial cell surface, leading to the disintegration of the cell membrane and leakage of intracellular components. nih.gov

The antifungal activity of benzaldehyde derivatives is linked to their capacity to disrupt cellular antioxidation processes in fungi. nih.gov For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to be a more potent antifungal agent against Fusarium graminearum than vanillin and its other isomers, primarily by destroying cell membranes and inhibiting mycotoxin biosynthesis. nih.gov Pyrazolopyrimidine derivatives of methoxybenzaldehydes have also been synthesized and evaluated, with some compounds showing greater effectiveness than standard antifungal drugs like fluconazole. researchgate.net

Interactive Data Table: Antibacterial Activity of Chalcone Derivatives from 3-Benzyloxy-4-methoxybenzaldehyde

| Compound ID | Substitution | Antibacterial Activity Level |

| 2c | 4-Methoxy | Excellent |

| 2d | 4-Methyl | Excellent |

| 2i | 2-Chloro | Excellent |

| 2g | Not specified | Moderate |

Antitubercular Activity:

Research into chemotherapeutics for Mycobacterium tuberculosis has explored various benzaldehyde derivatives. A study focused on the synthesis and antibacterial activity of 3-methoxy-4-(3-methoxyphenoxy)benzaldehyde and 3-methoxy-4-(4-methoxyphenoxy)benzaldehyde derivatives against Mycobacterium tuberculosis. nih.gov Furthermore, hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core have been designed and synthesized as potential antitubercular agents, with some compounds showing high activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. mdpi.com Triazole derivatives of propyl gallate have also been investigated, with some compounds demonstrating activity equivalent to the standard drug rifampicin. ijpsr.info

Antiviral Properties and Therapeutic Potential

The investigation of benzaldehyde derivatives for antiviral applications is an emerging field. While specific studies on this compound derivatives are not prevalent, related structures have shown promise. For instance, 9-alkoxypurines, which can be synthesized from precursors containing alkoxy groups, have demonstrated potent and selective activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV). nih.gov Specifically, the S isomer of a guanine (B1146940) derivative was found to be more active than acyclovir (B1169) against HSV-1 and HSV-2. nih.gov The development of new antiviral molecules often involves the use of scaffolds that can be derived from or are analogous to substituted benzaldehydes. scielo.brmdpi.com

Anti-inflammatory and Antioxidant Pharmacological Research

Numerous studies have highlighted the anti-inflammatory and antioxidant potential of benzaldehyde derivatives, particularly those with methoxy and hydroxy substitutions.

Anti-inflammatory Activity:

Derivatives of 3,4,5-trimethoxybenzyl alcohol have been shown to enhance the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs) when conjugated. mdpi.com These new derivatives were found to be more potent anti-inflammatory agents than the parent drugs in in vivo models. mdpi.com Additionally, pyridazinone derivatives synthesized from 4-hydroxy-3-methoxybenzaldehyde have exhibited significant anti-inflammatory activity. scielo.br Methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have also been synthesized and tested for their anti-inflammatory effects, showing a significant role in inhibiting the NF-κB pathway and restoring normal levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated cells. cnr.itnih.gov

Antioxidant Activity:

The antioxidant properties of methoxy-substituted phenolic compounds are well-documented. Derivatives of 2-methoxyphenols have been designed and synthesized, with several compounds identified as having significant antioxidant activity. researchgate.net Methylated and acetylated derivatives of natural bromophenols, which share structural similarities with the target compound, have been shown to ameliorate oxidative damage and reduce ROS generation. mdpi.com The antioxidant potential is often linked to the ability of these compounds to scavenge free radicals.

Oncological Research and Anticancer Activity Profiling

The anticancer potential of benzaldehyde derivatives is a significant area of medicinal chemistry research. Various synthetic derivatives have been evaluated for their cytotoxic and anti-proliferative effects against a range of cancer cell lines.

A series of benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)-4-methoxybenzaldehyde, have demonstrated significant anticancer activity against the HL-60 human leukemia cell line. researchgate.netnih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, with their mechanism of action linked to the disruption of mitochondrial membrane potential. researchgate.netnih.gov Among the tested compounds, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as the most potent. nih.gov

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-methoxyphenyl (B12655295) substituent have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov While these specific derivatives showed weak anticancer activity, related compounds with a 3,4,5-trimethoxyphenyl group have exhibited high cytotoxic activity. nih.gov Other research has focused on 4-substituted methoxybenzoyl-aryl-thiazole analogues as potent and orally bioavailable anticancer agents that inhibit tubulin polymerization. nih.gov Additionally, pyrazolopyrimidine derivatives of methoxybenzaldehydes have shown superior cytotoxic activity compared to the reference drug doxorubicin. researchgate.net

Interactive Data Table: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound ID | Compound Name | Activity Level (µM) |

| 17 | 2-(benzyloxy)benzaldehyde | Significant at 1-10 µM |

| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | Significant at 1-10 µM |

| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | Significant at 1-10 µM |

| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | Significant at 1-10 µM |

| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Most Potent |

| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | Significant at 1-10 µM |

| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | Significant at 1-10 µM |

Advanced Analytical Methodologies for the Research and Characterization of 3 Methoxy 4 3 Methoxypropoxy Benzaldehyde

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment (e.g., 1D and 2D NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural assignment of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide precise information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy One- and two-dimensional NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. rsc.orgchemicalbook.comresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), typically in the range of δ 9.5-10.5 ppm. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets, with their specific shifts and splitting patterns determined by the substitution pattern. Signals for the two methoxy (B1213986) (-OCH₃) groups and the protons of the methoxypropoxy side chain (-O-CH₂-CH₂-CH₂-O-CH₃) would also be present in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing a characteristic signal for the carbonyl carbon of the aldehyde at a downfield shift (typically δ 190-200 ppm). Separate signals for each unique carbon in the aromatic ring and the aliphatic side chains would also be observed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of the methoxy, methoxypropoxy, and aldehyde groups on the benzaldehyde (B42025) core.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands. Based on data from similar aromatic aldehydes, these would include a strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹, C-H stretching vibrations from the aromatic ring and aldehyde group between 2700-3100 cm⁻¹, and strong C-O stretching vibrations for the ether linkages in the 1000-1300 cm⁻¹ region. docbrown.infonist.govnist.gov The region below 1500 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule and useful for identification. docbrown.info

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆O₄, corresponding to a monoisotopic mass of approximately 224.1 g/mol . chembk.com Electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and various fragment ions. A proposed fragmentation pathway, based on related structures, could involve the loss of the aldehyde group, cleavage of the ether side chain, and other characteristic fragmentations of the substituted benzene ring. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Position/Value |

| ¹H NMR | Aldehyde Proton (CHO) | ~ δ 9.5-10.5 ppm |

| Aromatic Protons (Ar-H) | ~ δ 6.8-7.8 ppm | |

| Methoxy Protons (-OCH₃) | ~ δ 3.8-4.0 ppm | |

| Propoxy Chain Protons (-OCH₂CH₂CH₂O-) | ~ δ 2.0-4.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ δ 190-200 ppm |

| Aromatic Carbons (Ar-C) | ~ δ 110-160 ppm | |

| Methoxy/Propoxy Carbons | ~ δ 55-75 ppm | |

| FTIR | Aldehyde C=O Stretch | ~ 1680-1705 cm⁻¹ |

| Aromatic C-H Stretch | ~ 3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~ 2850-3000 cm⁻¹ | |

| Ether C-O Stretch | ~ 1000-1300 cm⁻¹ | |

| Mass Spec | Molecular Ion [M]⁺ (Monoisotopic) | m/z 224.10 |

Advanced Chromatographic Separations and Quantitative Analysis (e.g., HPLC-DAD-RI, UPLC/MS/MS, GC/FID, GCxGC/TOF-MS)

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound and related structures, reverse-phase (RP) HPLC methods are commonly employed. sielc.comsielc.com A typical setup might use a C18 or a specialized reverse-phase column like Newcrom R1 with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com

Detectors: A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment. chemijournal.com A Refractive Index (RI) detector can also be used, especially for quantitative analysis where the analyte lacks a strong chromophore.

Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS) UPLC utilizes smaller particle-sized columns to achieve faster separations and higher resolution compared to traditional HPLC. sielc.com When coupled with a tandem mass spectrometer (MS/MS), it becomes an exceptionally sensitive and selective technique for quantitative analysis. This is particularly useful for detecting trace amounts of the compound in complex matrices. The use of UPLC coupled to high-resolution mass spectrometry (like Q-Exactive Orbitrap) has been demonstrated for the analysis of related benzaldehyde derivatives. researchgate.net

Gas Chromatography (GC) GC is well-suited for the analysis of volatile and semi-volatile compounds.

GC/FID: Gas chromatography with a Flame Ionization Detector (FID) is a robust and widely used method for quantitative analysis of organic compounds. researchgate.netjcsp.org.pk For benzaldehyde-related substances, methods often use capillary columns (e.g., RXI-5SIl MS) with helium or nitrogen as the carrier gas and a programmed temperature ramp to ensure separation of components with different boiling points. researchgate.netresearchgate.net

GCxGC/TOF-MS: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers significantly enhanced separation capacity for extremely complex samples. nih.govresearchgate.net By employing two columns with different stationary phases, it can resolve co-eluting peaks from a one-dimensional GC separation. The high-speed data acquisition of the TOF-MS is necessary to capture the very narrow peaks produced by the technique, making it a powerful tool for detailed chemical profiling. nih.govresearchgate.net

Table 2: Exemplary Chromatographic Conditions for Analysis of Benzaldehyde Derivatives

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| HPLC | Reverse-Phase (e.g., Newcrom R1, C18) | Acetonitrile / Water with acid modifier | DAD, RI |

| UPLC/MS/MS | Sub-2µm Reverse-Phase | Acetonitrile / Water with formic acid | Tandem Mass Spectrometer |

| GC/FID | Capillary (e.g., RXI-5SIl MS, HP-20) | Helium or Nitrogen | Flame Ionization Detector (FID) |

| GCxGC/TOF-MS | Dual Column (e.g., nonpolar x polar) | Helium | Time-of-Flight Mass Spectrometer |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonds and van der Waals forces.

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde shows that the vanillin (B372448) group is nearly planar. nih.govresearchgate.net Similarly, in 4-Methoxy-3-(methoxymethyl)benzaldehyde, the benzene ring and the aldehyde group are largely coplanar. nih.gov It is expected that the benzaldehyde portion of the target molecule would also be essentially planar. The flexible methoxypropoxy chain would likely adopt a conformation that optimizes packing in the crystal lattice. The analysis would reveal the dihedral angle between the plane of the benzene ring and the plane of the side chain, as well as any intermolecular C-H···O interactions that stabilize the crystal packing. nih.govnih.gov

Table 3: Crystallographic Data for Structurally Related Benzaldehyde Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | C₁₅H₁₃NO₅ | Orthorhombic | Pca2₁ | Vanillin group is essentially planar. | nih.govresearchgate.net |

| 4-Methoxy-3-(methoxymethyl)benzaldehyde | C₁₀H₁₂O₃ | Monoclinic | P2₁/c | Dihedral angle between benzene ring and side chain is 9.7 (2)°. | nih.gov |

| 4-(4-methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | Monoclinic | P2₁/n | Dihedral angle between benzene rings is 71.52 (3)°. | researchgate.net |

Hyphenated Techniques in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. nih.govresearchgate.net The combination allows for the physical separation of individual components by chromatography followed immediately by their structural identification or characterization by spectroscopy in a single, automated analysis. chemijournal.com

GC-MS and LC-MS: The most common and powerful hyphenated techniques are GC-MS and LC-MS. chemijournal.com GC-MS is ideal for volatile compounds, providing both retention time and a mass spectrum for each separated component, enabling confident identification. chemijournal.com LC-MS extends this capability to non-volatile and larger molecules. nih.gov The use of tandem mass spectrometry (LC-MS-MS) further enhances selectivity and is a gold standard for quantitative bioanalysis. nih.gov

LC-NMR: The coupling of HPLC with NMR spectroscopy (LC-NMR) is a formidable tool for the unambiguous structural elucidation of unknown impurities or components in a mixture without the need for prior isolation. chemijournal.com While less sensitive than MS, it provides comprehensive structural information that is often unattainable by other methods.

These hyphenated approaches are critical in various stages of chemical research, from reaction monitoring to impurity profiling and quality control, providing a depth of information that is far greater than that from either technique used alone. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 3 Methoxypropoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of organic molecules. For a compound like 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde, DFT calculations can provide a detailed understanding of its molecular geometry, vibrational frequencies, and electronic properties.

Detailed Research Findings: Theoretical studies on related benzaldehyde (B42025) derivatives are frequently performed using DFT with basis sets such as B3LYP/6-31G(d,p) or higher to optimize the molecular geometry and compute various electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For benzaldehyde derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the oxygen atoms, while the LUMO is often localized on the aldehyde group and the aromatic ring.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In this compound, the negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the aldehyde and methoxy (B1213986) groups, indicating sites prone to electrophilic attack. The hydrogen atoms of the benzene ring and the alkyl chain would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. Studies on similar compounds show that substitutions on the benzaldehyde ring significantly influence these descriptors.

Table 1: Representative Theoretical Electronic Properties for Benzaldehyde Derivatives

| Parameter | Description | Representative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.0 to 5.0 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

| Electrophilicity (ω) | Capacity to accept electrons | 1.0 to 2.0 eV |

Note: This table presents typical value ranges observed for related benzaldehyde derivatives calculated using DFT methods and serves as an illustrative example for this compound.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for exploring how a molecule like this compound might interact with biological systems and how it behaves in different environments.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Detailed Research Findings: For analogs like vanillin (B372448) and other benzaldehyde derivatives, docking studies have been performed against various protein targets, including enzymes like tyrosinase, cyclooxygenase (COX), and proteases from viruses. These studies typically involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and optimizing the 3D structure of the ligand.

Docking Simulation: Using software like AutoDock or LigandScout to place the ligand into the active site of the protein in multiple possible conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein are then analyzed.

For this compound, the aldehyde and methoxy groups would be expected to act as key hydrogen bond acceptors, forming interactions with polar residues in a protein's active site. The benzene ring can participate in π-π stacking or hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for a Benzaldehyde Derivative with a Hypothetical Enzyme Target

| Parameter | Result |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Energy (ΔG) | -7.5 kcal/mol |

| Inhibition Constant (Ki) (predicted) | 1.5 µM |

| Interacting Amino Acid Residues | LYS 78, ASP 145, PHE 160 |

| Types of Interactions | Hydrogen bond with ASP 145 (via aldehyde oxygen), Hydrophobic interaction with LYS 78, π-π stacking with PHE 160 |

Note: This table is a hypothetical representation of docking results to illustrate the type of data generated from such a study.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering deep insights into conformational flexibility and the influence of the surrounding environment (like water).

Detailed Research Findings: While no specific MD studies on this compound were found, the methodology is well-established for similar molecules. An MD simulation for this compound would involve:

Placing the molecule in a simulation box, typically filled with water molecules to mimic physiological conditions.

Running the simulation for a duration of nanoseconds to microseconds.

Analyzing the trajectory to understand its structural dynamics.

Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For this compound, the methoxypropoxy side chain is expected to show higher flexibility compared to the more rigid benzaldehyde core.

Solvation Shell Analysis: To study the arrangement of water molecules around the solute and understand how it is solvated.

MD simulations are particularly powerful when studying ligand-protein complexes derived from docking to assess the stability of the predicted binding pose over time.

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET) through In Silico Methods

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug development, allowing for the early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity.

Detailed Research Findings: Various online tools and software packages, such as SwissADME and pkCSM, are used to predict the ADMET properties of small molecules based on their structure. For a molecule like this compound, these tools would calculate properties based on established models and rules:

Lipinski's Rule of Five: This rule assesses drug-likeness by checking if the molecule satisfies certain criteria (e.g., molecular weight < 500 Da, logP < 5). Vanillin analogs often show good profiles according to this rule.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and hepatotoxicity are commonly performed.

Table 3: Representative Predicted ADMET Profile for this compound

| Property Category | Parameter | Predicted Outcome |

| Physicochemical | Molecular Weight | ~224 g/mol |

| logP | ~1.5 - 2.5 | |

| H-bond Donors | 0 | |

| H-bond Acceptors | 4 | |

| Pharmacokinetics | GI Absorption | High |

| BBB Permeant | No | |

| CYP2D6 Inhibitor | Yes/No (model dependent) | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) |

| Toxicity | Ames Toxicity | Non-mutagen |

| Hepatotoxicity | Low risk |

Note: This table contains illustrative data based on typical predictions for structurally related compounds.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. QSAR is a chemoinformatic technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity.

Detailed Research Findings: A QSAR study involves developing a model that can predict the activity of new, untested compounds. The process for developing a QSAR model applicable to this compound would include:

Data Set Collection: Assembling a set of structurally related benzaldehyde derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule in the set, calculating a variety of numerical descriptors that describe its physicochemical properties (e.g., topological, electronic, steric).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to create an equation linking the descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Once a robust QSAR model is established, the descriptors for this compound could be calculated and fed into the model to predict its activity, thereby guiding its synthesis and experimental testing.

Emerging Research Frontiers and Future Prospects for 3 Methoxy 4 3 Methoxypropoxy Benzaldehyde

Novel Applications in Advanced Functional Materials (e.g., non-linear optics, polymers)

The exploration of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde in the realm of advanced functional materials is a nascent field with considerable potential. While direct studies on this specific compound are limited, research on structurally related molecules provides a strong impetus for future investigations.

Non-Linear Optics (NLO): Organic molecules with donor-acceptor groups and extended π-conjugation are known to exhibit significant third-order NLO properties, which are crucial for applications in photonics and optoelectronics. nih.gov Theoretical studies on the related compound, 3-methoxy-4-hydroxy-benzaldehyde (MHBA), have indicated its potential as a second-harmonic generation (SHG) material, with research highlighting the important role of the electron donor (–OH) and acceptor (–CHO) groups in determining its NLO susceptibilities. researchgate.netresearchgate.net The structural similarities suggest that this compound could also possess interesting NLO properties, warranting further experimental and theoretical evaluation. Investigations into a series of non-aqueous phthalocyanines substituted with 3,4,5-trimethoxy phenyl groups have demonstrated robust NLO coefficients, suggesting strong potential for optical switching and limiting applications. nih.gov

Integration with Nanotechnology for Targeted Delivery and Enhanced Bioactivity

The integration of functionalized small molecules like this compound with nanotechnology presents a promising avenue for future research, particularly in the fields of targeted drug delivery and enhancing the bioactivity of compounds. Although no specific studies have been published on the use of this particular benzaldehyde (B42025) derivative in nanotechnology, the principles underlying this research area are broadly applicable. The potential for this compound to be used as a pharmaceutical intermediate suggests its relevance in biomedical applications. chembk.com

High-Throughput Screening and Combinatorial Chemistry in Drug Discovery Programs

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds for biological activity. While there is no specific evidence of this compound being utilized in HTS or combinatorial chemistry programs, its chemical structure lends itself to such applications. dovepress.com The aldehyde group is a versatile functional handle for a variety of chemical transformations, allowing for the creation of diverse derivatives. smolecule.com For instance, it can be used as a precursor for the synthesis of Schiff bases, which have been a focus of interest in chemistry and biology. nih.govresearchgate.net

Sustainable and Biocatalytic Pathways for Chemical Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and energy consumption. While specific biocatalytic or sustainable synthesis routes for this compound are not detailed in the current literature, related research points to potential methodologies.

For example, a patent for the synthesis of 3-methoxybenzaldehyde (B106831) describes an environmentally friendly method using water as a solvent and nitric acid as an oxidant at room temperature, which is presented as a green and economical process. google.com Additionally, "green synthesis" approaches have been reported for the preparation of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde (vanillin) using ethanol (B145695) as a solvent, which is considered a more environmentally benign option. researchgate.net These examples suggest that similar sustainable synthetic strategies could be developed for this compound.

Role in Chemical Biology and Proteomics Research

The application of small molecules as probes to study biological systems is a cornerstone of chemical biology and proteomics. Although there are no specific studies detailing the use of this compound in these fields, its potential as a pharmaceutical intermediate and its reactive aldehyde group suggest it could be a useful tool. smolecule.comchembk.com Aldehyde-containing compounds can be used to react with specific amino acid residues in proteins, enabling their use as chemical probes for protein labeling and interaction studies. The synthesis of Schiff base derivatives from related benzaldehydes for the development of protein and enzyme mimics further highlights the potential relevance of this class of compounds in chemical biology. nih.govresearchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach includes:

Etherification : Introducing the 3-methoxypropoxy group via nucleophilic substitution using 3-methoxypropanol and a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .

Aldehyde Protection/Deprotection : Ensuring the aldehyde group remains stable during reactions, often using protecting groups (e.g., acetals) to prevent undesired oxidation or side reactions .

Purification : Column chromatography or recrystallization from ethyl acetate/dichloromethane mixtures to isolate the pure product .

Key Optimization Factors : Temperature control (40–80°C), stoichiometric ratios (1:1.2 for aldehyde:alkylating agent), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.0 ppm) and methoxy/propoxy substituents. Aromatic protons appear as distinct multiplet patterns (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-O (1100–1250 cm⁻¹) validate functional groups .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters a = 9.4885 Å, b = 13.048 Å, c = 12.745 Å, β = 101.12° confirm molecular geometry .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 224.25 for [M+H]⁺) .

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Stability : Susceptible to oxidation at the aldehyde group; avoid prolonged exposure to air or light.

- Storage : Store in sealed, amber vials under inert gas (N₂/Ar) at 2–8°C. Purity >97% is maintained for ≥12 months under these conditions .

- Decomposition Risks : Exposure to strong acids/bases or elevated temperatures (>80°C) may degrade the compound into benzoic acid derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational modeling and experimental observations for this compound?

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) provides precise bond lengths (C-O: 1.36–1.43 Å) and angles (C-C-O: 117–122°) .

- Refinement : SHELX software refines displacement parameters (e.g., R1 = 0.043, wR2 = 0.130) to reconcile computational models (DFT-optimized geometries) with experimental data .

- Case Study : Discrepancies in dihedral angles between nitroimidazole and benzaldehyde moieties were resolved using Hirshfeld surface analysis, highlighting intermolecular H-bonding (O⋯H: 2.2–2.5 Å) as a stabilizing factor .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) to identify assay-specific artifacts .

- Metabolite Screening : Use LC-MS to detect degradation products (e.g., oxidized aldehydes) that may interfere with bioactivity .

- Structural Analog Comparison : Compare with derivatives like 3-methoxy-4-(2-oxo-oxazolidinylpropoxy)benzaldehyde to isolate substituent-specific effects .

Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

- Byproduct Identification : GC-MS or ¹H NMR tracks impurities (e.g., unreacted propoxy precursors or dimerized aldehydes) .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in etherification steps, achieving >90% yield .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

- Aldehyde Reactivity : The electron-withdrawing methoxypropoxy group polarizes the aldehyde, increasing electrophilicity at the carbonyl carbon.

- Kinetic Studies : Second-order kinetics (rate constant k = 0.12 M⁻¹s⁻¹) confirm nucleophilic attack (e.g., Grignard reagents) as the rate-determining step .

- Steric Effects : Bulky substituents on the benzene ring hinder access to the aldehyde, reducing reaction rates by ~40% compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.